molecular formula C18H18N2O4 B5802482 3-(3,4-dimethoxybenzyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole

3-(3,4-dimethoxybenzyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole

Cat. No. B5802482
M. Wt: 326.3 g/mol
InChI Key: WELDKMJIYQZLGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,4-dimethoxybenzyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. DMXAA was first synthesized in the 1980s and was found to have anti-tumor activity in preclinical studies. Since then, numerous studies have been conducted to investigate the mechanism of action and potential therapeutic applications of DMXAA.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxybenzyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole is not fully understood, but it is believed to involve the activation of the immune system and the induction of tumor cell death. 3-(3,4-dimethoxybenzyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole has been shown to activate the production of cytokines, which are signaling molecules that play a key role in the immune response. 3-(3,4-dimethoxybenzyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole has also been shown to induce tumor cell death through a process called apoptosis.
Biochemical and Physiological Effects:
3-(3,4-dimethoxybenzyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole has been shown to have a number of biochemical and physiological effects. In addition to its anti-tumor activity, 3-(3,4-dimethoxybenzyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole has been shown to increase blood flow to tumors, which may enhance the delivery of other cancer drugs. 3-(3,4-dimethoxybenzyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole has also been shown to induce the production of nitric oxide, which has a number of physiological effects, including the dilation of blood vessels.

Advantages and Limitations for Lab Experiments

One advantage of 3-(3,4-dimethoxybenzyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole is its potent anti-tumor activity, which makes it a promising candidate for cancer treatment. 3-(3,4-dimethoxybenzyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole has also been shown to enhance the activity of other cancer drugs, which may increase their effectiveness. However, there are also limitations to the use of 3-(3,4-dimethoxybenzyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole in lab experiments. For example, 3-(3,4-dimethoxybenzyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole has been shown to have a narrow therapeutic window, which means that it can be toxic at high doses. 3-(3,4-dimethoxybenzyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole has also been shown to have varying levels of activity depending on the type of cancer cell line being studied.

Future Directions

There are a number of future directions for research on 3-(3,4-dimethoxybenzyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole. One area of interest is the development of new methods for synthesizing 3-(3,4-dimethoxybenzyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole that are more efficient and cost-effective. Another area of interest is the investigation of the mechanism of action of 3-(3,4-dimethoxybenzyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole, which may lead to the development of new cancer drugs. Finally, there is a need for further clinical trials to investigate the safety and efficacy of 3-(3,4-dimethoxybenzyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole in humans.

Synthesis Methods

3-(3,4-dimethoxybenzyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole can be synthesized using a multi-step process involving the reaction of various chemicals. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with hydrazine hydrate to form 3-(3,4-dimethoxyphenyl)hydrazine. This intermediate is then reacted with 3-methoxybenzoyl chloride to form 3-(3,4-dimethoxybenzyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole. Other methods have also been reported, including the use of different starting materials and reaction conditions.

Scientific Research Applications

3-(3,4-dimethoxybenzyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole has been extensively studied for its potential use in cancer treatment. Preclinical studies have shown that 3-(3,4-dimethoxybenzyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole has potent anti-tumor activity against a variety of cancer cell lines, including lung, colon, breast, and prostate cancer. 3-(3,4-dimethoxybenzyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole has also been shown to enhance the anti-tumor activity of other cancer drugs, such as cisplatin and paclitaxel.

properties

IUPAC Name

3-[(3,4-dimethoxyphenyl)methyl]-5-(3-methoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c1-21-14-6-4-5-13(11-14)18-19-17(20-24-18)10-12-7-8-15(22-2)16(9-12)23-3/h4-9,11H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WELDKMJIYQZLGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC2=NOC(=N2)C3=CC(=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5690519

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